MFCD11847840
Description
MFCD11847840 (CAS No. 149814-40-4) is an organosilicon compound with the molecular formula C₁₆H₃₁NO₅Si and a molecular weight of 345.51 g/mol. It is characterized by a siloxane backbone, which imparts unique physicochemical properties such as thermal stability and hydrophobicity . This compound is commonly used in industrial applications, including polymer synthesis, surfactants, and specialty coatings. Its hazard profile includes warnings for skin irritation (H315) and eye irritation (H319), necessitating careful handling .
Properties
Molecular Formula |
C16H31NO5Si |
|---|---|
Molecular Weight |
345.51 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H31NO5Si/c1-15(2,3)21-14(20)17-10-11(9-12(17)13(18)19)22-23(7,8)16(4,5)6/h11-12H,9-10H2,1-8H3,(H,18,19) |
InChI Key |
JUOLQJALRNXSKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD11847840 typically involves multiple steps:
Starting Material: The synthesis often begins with L-proline, a naturally occurring amino acid.
Protection of the Amino Group: The amino group of L-proline is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Hydroxyl Group Protection: The hydroxyl group is then protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.
Carboxylation: The carboxyl group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up using continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
MFCD11847840 undergoes several types of chemical reactions:
Deprotection Reactions: The Boc and TBDMS groups can be removed under acidic conditions (e.g., trifluoroacetic acid for Boc) or fluoride ions (e.g., tetrabutylammonium fluoride for TBDMS).
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the silyl-protected hydroxyl group.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, tetrabutylammonium fluoride (TBAF) for TBDMS removal.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Deprotected Amino Acid: Removal of Boc and TBDMS groups yields the free amino acid.
Substituted Derivatives: Nucleophilic substitution can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Protecting Group Chemistry: Utilized in protecting group strategies to temporarily mask reactive functional groups during multi-step synthesis.
Biology and Medicine
Drug Development: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Bioconjugation: Used in the preparation of bioconjugates for targeted drug delivery and diagnostic applications.
Industry
Material Science: Applied in the synthesis of advanced materials with specific functional properties.
Catalysis: Used as a ligand or catalyst in various chemical transformations.
Mechanism of Action
The mechanism of action of MFCD11847840 is primarily related to its role as a protecting group in organic synthesis. The Boc and TBDMS groups protect the amino and hydroxyl functionalities, respectively, preventing unwanted side reactions. Upon deprotection, the free amino acid or its derivatives can participate in further chemical reactions, enabling the synthesis of complex molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point | Solubility |
|---|---|---|---|---|---|---|
| This compound | 149814-40-4 | C₁₆H₃₁NO₅Si | 345.51 | Siloxane, amide, ether | Not reported | Not reported |
| MFCD11044885 | 918538-05-3 | C₆H₃Cl₂N₃ | 188.01 | Chlorinated triazine | Not reported | Moderate (DMF) |
| MFCD13195646 | 1046861-20-4 | C₆H₅BBrClO₂ | 235.27 | Boronic acid, halogens | Not reported | 0.24 mg/mL |
| MFCD00003330 | 1761-61-1 | C₇H₅BrO₂ | 201.02 | Brominated aromatic acid | Not reported | 0.687 mg/mL |
Key Observations :
- This compound has the highest molecular weight and complexity due to its siloxane backbone and multiple oxygen/nitrogen atoms.
- MFCD11044885 and MFCD13195646 are smaller, halogen-rich compounds, with the latter featuring a boronic acid group useful in cross-coupling reactions .
- MFCD00003330 is a brominated aromatic acid with moderate solubility, often used in pharmaceutical intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
